molecular formula C18H14BrClN2O6 B4000613 3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate

3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate

Cat. No.: B4000613
M. Wt: 469.7 g/mol
InChI Key: OVXOQEMISKFEQY-UHFFFAOYSA-N
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Description

3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C18H14BrClN2O6 and its molecular weight is 469.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.97238 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Regioselective Synthesis of N(3)‐ and O‐acylmethyl Derivatives of Quinazolinones : Research into the regioselective synthesis of N(3)‐ and O‐acylmethyl derivatives of quinazolinones, including compounds similar to 3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate, has shown the possibility of selectively producing different derivatives based on the choice of solvents and bases. These derivatives have potential applications in the development of novel compounds with specific chemical and physical properties (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).

Synthesis and X-ray Crystallographic Analysis of Quinazolinone Derivatives : The synthesis and structural analysis of quinazolinone derivatives, including those with specific substituents like bromo and chloro groups, have been investigated for their potential as ligands in receptor studies. This research underscores the importance of such compounds in understanding receptor-ligand interactions at a molecular level (Yu et al., 1992).

Biological and Pharmacological Applications

Antiviral and Cytotoxic Activity : The study of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones for their antiviral activity against various viruses, including their cytotoxic effects, highlights the potential of quinazolinone derivatives in developing antiviral agents. These findings are crucial for identifying new therapeutic options for viral infections (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Antimicrobial Activity : The exploration of quinazolinone derivatives for antimicrobial activity suggests these compounds could serve as bases for developing new antimicrobial agents. This research is particularly relevant in the context of rising antibiotic resistance, indicating the need for novel antimicrobials (Patel & Patel, 2011).

Advanced Synthesis Techniques

Palladium-Catalyzed Synthesis : The development of a palladium-catalyzed four-component carbonylative coupling system for the synthesis of 4(3H)-quinazolinones represents a significant advancement in the field of organic synthesis. This method allows for the efficient and selective synthesis of a wide range of quinazolinone derivatives, showcasing the versatility and potential of these compounds in various scientific applications (He et al., 2014).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely, depending on their specific structures and the biological targets they interact with . Without specific information or research studies, it’s not possible to provide the mechanism of action for this compound.

Future Directions

Research into quinazolinone derivatives is ongoing due to their wide range of biological activities . Future directions could include the synthesis of new derivatives, investigation of their biological activities, and development of potential pharmaceutical applications.

Properties

IUPAC Name

3-[2-(2-bromo-4-chlorophenoxy)ethyl]quinazolin-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O2.C2H2O4/c17-13-9-11(18)5-6-15(13)22-8-7-20-10-19-14-4-2-1-3-12(14)16(20)21;3-1(4)2(5)6/h1-6,9-10H,7-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXOQEMISKFEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=C(C=C(C=C3)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-bromo-4-chlorophenoxy)ethyl]-4(3H)-quinazolinone oxalate
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